4-(4-PENTYLCYCLOHEXYL)-1,1'-BIPHENYL
Description
Structure
3D Structure
Properties
Molecular Formula |
C23H30 |
|---|---|
Molecular Weight |
306.5 g/mol |
IUPAC Name |
1-(4-pentylcyclohexyl)-4-phenylbenzene |
InChI |
InChI=1S/C23H30/c1-2-3-5-8-19-11-13-21(14-12-19)23-17-15-22(16-18-23)20-9-6-4-7-10-20/h4,6-7,9-10,15-19,21H,2-3,5,8,11-14H2,1H3 |
InChI Key |
SSSJMLTXWSVLTL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 4 4 Pentylcyclohexyl 1,1 Biphenyl Analogues
Strategies for the Construction of the 4-(4-Pentylcyclohexyl)-1,1'-Biphenyl Scaffold
The creation of the biaryl linkage is the cornerstone of synthesizing the this compound core. Several powerful coupling methodologies have been developed and refined for this purpose, offering chemists a range of options depending on substrate availability, functional group tolerance, and desired yield.
Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for constructing carbon-carbon bonds, and they are central to the synthesis of biphenyl (B1667301) structures. researchgate.net These reactions share a common catalytic cycle generally involving oxidative addition, transmetalation, and reductive elimination. nobelprize.orgnih.gov Their widespread use is due to the mild reaction conditions and high tolerance for a variety of functional groups. nobelprize.org
The Suzuki-Miyaura coupling is arguably the most versatile and frequently employed method for biaryl synthesis. acs.orgresearchgate.net It involves the reaction of an arylboronic acid or its derivative with an aryl halide or triflate, catalyzed by a palladium(0) complex in the presence of a base. researchgate.netnumberanalytics.com The notable advantages of using organoboronic acids include their stability in air and moisture and the low toxicity of the boron-containing byproducts. researchgate.netacs.org This method has been successfully applied to produce a wide array of functionalized and polyfluorinated biphenyls. acs.orgrsc.orgmdpi.com
The Negishi coupling utilizes organozinc reagents, which are coupled with organic halides or triflates, also in the presence of a palladium or nickel catalyst. wikipedia.orgorganic-chemistry.org This reaction is highly effective for forming C-C bonds and was one of the first methods to allow for the preparation of unsymmetrical biaryls in good yields. organic-chemistry.org The scope of the Negishi coupling is broad, accommodating sp³, sp², and sp hybridized carbon atoms. wikipedia.org
Other significant palladium-catalyzed methods include the Kumada coupling , which employs Grignard reagents (organomagnesium halides), and the Stille coupling , which uses organotin compounds. While highly effective, the utility of Kumada coupling can be limited by the high reactivity of Grignard reagents, which makes them incompatible with certain functional groups. The Stille reaction is known for its tolerance of a wide range of functional groups, but the toxicity of organotin reagents and byproducts is a significant drawback.
| Reaction Name | Organometallic Reagent (R-M) | Key Advantages | Key Disadvantages |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron (e.g., boronic acids) | High functional group tolerance; stable, non-toxic reagents; mild reaction conditions. researchgate.netacs.org | Can be sensitive to sterically hindered substrates. acs.org |
| Negishi | Organozinc | High reactivity and functional group tolerance; couples sp, sp², and sp³ carbons. nobelprize.orgwikipedia.org | Organozinc reagents are moisture-sensitive and often prepared in situ. |
| Kumada | Organomagnesium (Grignard) | High reactivity; readily available reagents. | Low functional group tolerance due to the high basicity/nucleophilicity of Grignard reagents. |
| Stille | Organotin (stannanes) | Excellent functional group tolerance; insensitive to moisture/air. | Toxicity of organotin compounds and byproducts; purification challenges. acs.org |
The Ullmann reaction, first reported in the early 20th century, is a classic method for synthesizing symmetric biaryl compounds through the copper-mediated coupling of aryl halides. numberanalytics.comorganic-chemistry.org The traditional reaction requires high temperatures (often exceeding 200°C) and a stoichiometric amount of copper powder. numberanalytics.comorganic-chemistry.org The mechanism involves the formation of an organocopper intermediate, followed by oxidative addition of a second aryl halide molecule and subsequent reductive elimination to form the biaryl bond. organic-chemistry.org
Modern advancements have significantly improved the Ullmann coupling, allowing for milder reaction conditions and the synthesis of unsymmetrical biaryls. rsc.org These "Ullmann-type" reactions often employ catalytic amounts of a copper(I) salt in the presence of ligands, such as diamines or amino acids, which stabilize the copper intermediates and facilitate the catalytic cycle. nih.gov These improved protocols have broadened the substrate scope and enhanced the reaction's efficiency, making it a viable alternative to palladium-catalyzed methods in certain synthetic contexts. rsc.org
Beyond the classic Ullmann condensation, copper salts have been shown to mediate the intermolecular direct biaryl coupling through dual C-H bond cleavage, even without the need for palladium catalysts. nih.gov This approach represents a significant step forward in C-H activation chemistry. It provides a novel route to biaryl motifs, which are prevalent in functional materials and pharmaceuticals. nih.gov The reaction demonstrates the high potential of copper salts in direct arylation, offering a more sustainable and atom-economical pathway to the biphenyl scaffold by avoiding the pre-functionalization of starting materials with halides or organometallic moieties. nih.gov
Direct coupling methodologies, particularly those involving C-H bond activation, are at the forefront of modern synthetic chemistry. These strategies offer significant advantages by avoiding the multi-step synthesis of pre-functionalized starting materials (like organoboron or organozinc compounds) required for traditional cross-coupling reactions. researchgate.net For instance, palladium-catalyzed decarboxylative coupling can form a C-C bond between arene carboxylic acids and aryl thianthrenium salts. researchgate.net This approach minimizes waste as the byproducts can often be recovered and reused. researchgate.net Such methods are highly desirable from a "green chemistry" perspective, as they shorten synthetic sequences and reduce the generation of stoichiometric waste, leading to more efficient and environmentally benign processes.
Functionalization and Targeted Chemical Derivatization Approaches for Related Compounds
Once the core biphenyl or biphenylcyclohexyl scaffold is constructed, its properties are tailored through the introduction of various functional groups. These substituents can be placed at the terminal positions of the molecule or laterally on the aromatic rings, significantly influencing the compound's mesomorphic (liquid crystalline) behavior, polarity, and electronic properties. researchgate.netmdpi.com
The strategic placement of functional groups is crucial for designing molecules with specific properties, such as those required for liquid crystal displays.
Cyano Group (-CN): The introduction of a terminal cyano group is a well-established strategy in the design of liquid crystals. The strong dipole moment of the nitrile function significantly enhances the dielectric anisotropy of the molecule. The synthesis of 4-cyano-4'-pentylbiphenyl (B1218408) (5CB) was a landmark achievement that enabled the development of room-temperature nematic liquid crystals for display technologies. The cyano group is typically introduced via nucleophilic substitution of a halide with a cyanide salt or through Sandmeyer reaction of an aniline (B41778) derivative.
Fluoro Group (-F): Fluorine substitution is a powerful tool for modifying the properties of biphenyl-based liquid crystals. acs.orgtandfonline.com Introducing fluorine atoms, either laterally or terminally, can lower the melting point, adjust the dielectric anisotropy, and reduce viscosity. researchgate.nettandfonline.com The synthesis of fluorinated biphenyls is often achieved by using fluorinated building blocks in Suzuki-Miyaura coupling reactions. rsc.orgmdpi.com For example, coupling a fluorinated arylboronic acid with a non-fluorinated aryl halide can precisely place fluorine atoms in the final structure. mdpi.com
Alkylamino Group (-NHR, -NR₂): Alkylamino groups act as strong electron donors and can be incorporated to create "push-pull" systems, where they are paired with an electron-accepting group like a cyano group at the opposite end of the molecule. tandfonline.com This molecular design can lead to materials with interesting photophysical properties, such as visible light emission. tandfonline.com 4-Alkylamino-4'-cyanobiphenyls, for instance, have been reported to exhibit nematic liquid crystallinity. tandfonline.com
Alkoxy Group (-OR): Alkoxy groups are alkyl chains linked via an oxygen atom. wikipedia.org Like alkyl chains, terminal alkoxy groups contribute to the molecular shape and can influence the stability and type of mesophases observed. researchgate.net They are generally considered weak electron-donating groups. Their introduction can be achieved through Williamson ether synthesis, where an alcohol or phenol (B47542) is deprotonated and reacted with an alkyl halide.
| Substituent Group | Typical Position | Primary Effect on Molecular Properties | Example Application |
|---|---|---|---|
| Cyano (-CN) | Terminal | Increases polarity and dielectric anisotropy; promotes nematic phases. | Liquid Crystal Displays (LCDs). |
| Fluoro (-F) | Terminal or Lateral | Lowers melting point and viscosity; modifies dielectric anisotropy. researchgate.nettandfonline.com | Advanced liquid crystal mixtures for fast-switching displays. tandfonline.com |
| Alkylamino (-NR₂) | Terminal | Strong electron-donating group; creates push-pull systems for luminescence. tandfonline.com | Luminescent liquid crystals and organic electronics. tandfonline.com |
| Alkoxy (-OR) | Terminal | Influences mesophase stability and transition temperatures. researchgate.net | Component in liquid crystal mixtures to tune phase behavior. researchgate.net |
Incorporation into Multicomponent Molecular Architectures (e.g., Liquid Crystal Dimers, Block Copolymers)
The molecular structure of this compound, featuring a rigid biphenyl core coupled with a flexible pentylcyclohexyl tail, makes it a foundational unit for constructing more complex, multicomponent molecular architectures. This is particularly evident in the field of liquid crystals. The distinct combination of a rigid, anisotropic mesogenic unit (the biphenyl group) and a flexible chain promotes the formation of ordered yet fluid mesophases, a hallmark of liquid crystalline behavior. ontosight.ai
Block Copolymers: The this compound motif is also incorporated into side-chains of polymers to create side-chain liquid-crystalline polymers (SCLCPs). In these architectures, the mesogenic biphenyl units are attached as pendant groups to a flexible polymer backbone. This can be achieved by first synthesizing a monomer containing the biphenyl moiety, such as 6-[4-(trans-4-pentylcyclohexyl)phenoxy]hexyl acrylate, and then polymerizing it. tandfonline.com
Furthermore, these monomers can be used to create more complex polymer architectures like block copolymers. mdpi.com For example, a block copolymer has been synthesized containing a liquid-crystalline block derived from a this compound derivative and an amorphous block, such as polystyrene. tandfonline.com The self-assembly of these block copolymers is driven by the chemical incompatibility of the blocks, leading to microphase separation. This results in nanostructured materials where liquid-crystalline domains are confined within a polymer matrix, a structure that can be harnessed for applications in optoelectronics and materials science. tandfonline.comnih.gov The synthesis of such block copolymers can be achieved through controlled polymerization techniques, including sequential living anionic polymerization or reversible addition-fragmentation chain-transfer (RAFT) polymerization. mdpi.comnih.gov
Stereoselective and Chiral Derivatization Strategies
Stereochemistry plays a critical role in defining the physical properties of this compound analogues, particularly in the context of liquid crystal applications. The relative orientation of the pentyl group and the biphenyl group on the cyclohexane (B81311) ring significantly impacts molecular packing and, consequently, the stability and type of mesophase formed.
Stereoselectivity for the trans Isomer: The trans configuration of the 1,4-disubstituted cyclohexane ring is strongly preferred as it results in a more linear, rod-like molecular shape. This geometry minimizes steric hindrance and promotes the parallel alignment of molecules necessary for forming nematic and smectic liquid crystal phases. Synthetic routes often produce a mixture of cis and trans isomers. A common strategy to isolate the desired trans isomer involves catalytic reduction of an intermediate cyclohexene (B86901), which yields a mixture of diastereomers. Subsequent recrystallization from a suitable solvent, such as toluene, selectively isolates the less soluble trans product. prepchem.com
Chiral Derivatization: Introducing chirality into molecules based on the this compound scaffold is a key strategy for developing advanced materials like ferroelectric liquid crystals (FLCs) and chiral dopants. jcsp.org.pk Chiral dopants, when added to an achiral liquid crystal host, can induce a helical superstructure, such as a cholesteric or chiral smectic C* phase. jcsp.org.pkresearchgate.net
Strategies for chiral derivatization include:
Axially Chiral Biphenyls: While the parent compound is not axially chiral, derivatization at the ortho positions of the biphenyl core with bulky groups can restrict rotation around the biphenyl C-C bond, leading to atropisomerism and creating a source of axial chirality. jcsp.org.pkmdpi.com Such axially chiral biphenyls have been investigated as effective chiral dopants. jcsp.org.pk
Introduction of Chiral Centers: A more common approach is to attach a chiral moiety to the core structure. This can be done by using a chiral starting material or resolving a racemic intermediate. For example, an optically active group like a (S)-2-octanol can be incorporated into an analogue via a Mitsunobu reaction to create a chiral center. colorado.edu Similarly, chiral groups such as 2-methylbutyl or 3-methylpentyl can be introduced to induce chirality. google.com These chiral derivatizing agents, often featuring an axially chiral biphenyl moiety themselves, are used to create diastereomers that can be separated and analyzed using techniques like liquid chromatography–tandem mass spectrometry. researchgate.netnih.gov
Optimization of Reaction Conditions and Isolation Techniques in Academic Synthesis Protocols
The synthesis of this compound and its analogues often involves multi-step sequences where the optimization of each reaction and subsequent purification is crucial for achieving high yields and purity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental for constructing the core biphenyl structure. researchgate.netmdpi.com
A representative academic synthesis might involve the Grignard reaction between a biphenylmagnesium bromide species and a pentylcyclohexyl-containing ketone, followed by dehydration and reduction steps. prepchem.com Optimization of such a process involves careful control over several parameters.
Optimization of Reaction Conditions:
Catalyst and Ligand Selection: In Suzuki-Miyaura couplings, the choice of palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligands is critical. The ligand can influence both the yield and the enantioselectivity in asymmetric syntheses. beilstein-journals.orgmdpi.com
Base and Solvent: The selection of the base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄) and solvent (e.g., THF, Toluene, DMF) can significantly impact reaction rates and yields. For instance, in some Suzuki couplings, K₃PO₄ in THF has been found to be a highly effective combination. researchgate.netbeilstein-journals.org
Temperature and Reaction Time: Reaction temperature is a key variable; higher temperatures can increase the reaction rate but may also lead to the formation of side products or, in asymmetric reactions, lower enantioselectivity. beilstein-journals.org Reaction times are often monitored by techniques like thin-layer chromatography (TLC) to ensure the consumption of starting materials before workup. beilstein-journals.org
The table below summarizes typical parameters in the synthesis of a this compound analogue. prepchem.com
| Step | Reagents & Conditions | Purpose |
| Grignard Reaction | 4-pentyl-4'-bromobiphenyl, Mg, THF; then 4-pentylcyclohexylcyclohexanone; 0°C to 50°C | Formation of the C-C bond between the biphenyl and cyclohexyl moieties. |
| Dehydration | 3N HCl; then Potassium hydrogen sulfate (B86663), 200°C | Removal of a hydroxyl group to form a cyclohexene intermediate. |
| Catalytic Reduction | Raney Ni, n-heptane, 60°C, 12 hours | Reduction of the cyclohexene double bond to form the cyclohexane ring. |
Isolation and Purification Techniques: Following the chemical reaction, a series of isolation and purification steps are essential to obtain the target compound with high purity.
Extraction: The reaction mixture is typically subjected to a liquid-liquid extraction to separate the organic product from the aqueous phase and inorganic salts. Toluene is a common solvent used for this purpose. prepchem.com
Washing: The organic layer is washed sequentially with acidic or basic solutions to remove unreacted reagents and then with water or brine until neutral. prepchem.comalfa-chemistry.com
Drying and Solvent Removal: The isolated organic layer is dried over an anhydrous salt like sodium sulfate or magnesium sulfate, followed by filtration. The solvent is then removed under reduced pressure using a rotary evaporator. prepchem.com
Recrystallization: This is a powerful technique for purifying solid products. The crude product is dissolved in a minimum amount of a hot solvent (e.g., toluene) and allowed to cool slowly. The pure compound crystallizes out, leaving impurities in the solution. This method is also crucial for separating stereoisomers, such as isolating the trans isomer from a cis/trans mixture. prepchem.com
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography using silica (B1680970) gel or alumina (B75360) is employed. alfa-chemistry.comresearchgate.net The choice of eluent (solvent system) is optimized to achieve effective separation of the desired product from byproducts.
Advanced Spectroscopic and Chromatographic Techniques for Synthetic Validation and Purity Assessment
The structural confirmation and purity assessment of this compound and its derivatives rely on a suite of advanced analytical techniques. Each method provides specific information crucial for validating the outcome of a synthesis.
High-Resolution NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure elucidation.
¹H NMR: Provides information on the chemical environment of protons. For a typical this compound analogue, the ¹H NMR spectrum shows characteristic signals for the aromatic protons of the biphenyl core, typically in the range of δ 7.4–7.8 ppm. The aliphatic protons of the pentyl and cyclohexyl groups appear further upfield, generally between δ 1.2–2.2 ppm. Coupling constants can help confirm the trans configuration of the cyclohexyl ring.
¹³C NMR: Reveals the number and type of carbon atoms in the molecule. The spectrum provides distinct signals for the aromatic carbons of the biphenyl rings and the aliphatic carbons of the alkyl and cycloalkyl chains. spectrabase.com
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Biphenyl Protons | ~ 7.4 - 7.8 | ~ 125 - 145 |
| Cyclohexyl Protons | ~ 1.2 - 2.2 | ~ 30 - 45 |
| Pentyl Chain Protons | ~ 0.9 - 1.9 | ~ 14 - 37 |
| Note: These are approximate chemical shift ranges for analogue structures and can vary based on specific substituents and the solvent used. |
Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is used to identify the presence of specific functional groups. While the parent compound has a relatively simple IR spectrum dominated by C-H and C=C stretching vibrations, derivatives with functional groups show characteristic absorption bands. For example, in the analogue 4'-(Trans-4-pentylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile, a sharp, strong absorption peak around 2220 cm⁻¹ confirms the presence of the nitrile (C≡N) group.
Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight of the synthesized compound.
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula.
Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique separates components of a mixture before they are introduced into the mass spectrometer, allowing for both purity assessment and mass analysis of the target compound.
Fragmentation Patterns: The fragmentation pattern observed in the mass spectrum can offer structural clues. For molecules containing a cyclohexane ring, characteristic fragmentation involves the loss of ethene (a mass of 28) or other small alkyl fragments, leading to prominent ions at m/z values such as 56. docbrown.info The biphenyl core is relatively stable and often remains intact or fragments in predictable ways. core.ac.uk
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the final product. A small amount of the compound is dissolved and injected into the HPLC system. The compound travels through a column packed with a stationary phase (e.g., C18, Phenyl-Hexyl) and is separated from impurities based on its affinity for the stationary phase and the mobile phase (e.g., acetonitrile/water mixture). atomfair.com The output chromatogram shows peaks corresponding to each component, and the area of the main peak relative to the total area of all peaks is used to quantify the purity, which is often required to be >98% for applications in materials science. atomfair.com
Molecular Structure, Conformation, and Intermolecular Interactions in 4 4 Pentylcyclohexyl 1,1 Biphenyl Systems
Analysis of Molecular Geometry and Conformational Dynamics
Investigation of Torsional Angles and Rotational Barriers within the Biphenyl (B1667301) Core
The central feature of the molecule is the biphenyl core, which consists of two phenyl rings linked by a single carbon-carbon bond. Rotation around this bond is not free but is characterized by a specific potential energy surface. The equilibrium conformation of an unsubstituted biphenyl molecule in the gas phase is non-planar, with a dihedral (twist) angle between the planes of the two rings of approximately 44.4°. acs.org This twisted arrangement represents a compromise between two opposing effects: π-conjugation, which favors a planar (0° dihedral angle) structure, and steric hindrance between the ortho-hydrogens on adjacent rings, which favors a perpendicular (90° dihedral angle) arrangement.
Table 1: Rotational Energetics of the Biphenyl Core
| Parameter | Experimental Value | Calculated Value |
|---|---|---|
| Equilibrium Dihedral Angle (φ) | 44.4 ± 1.2° acs.org | ~42.5° acs.org |
| Rotational Barrier at 0° (Planar) | 6.0 ± 2.1 kJ/mol comporgchem.com | ~8.0 kJ/mol comporgchem.com |
| Rotational Barrier at 90° (Perpendicular) | 6.5 ± 2.0 kJ/mol comporgchem.com | ~8.3 kJ/mol comporgchem.com |
Stereochemical Configurations of the Cyclohexyl Moiety and Their Influence on Overall Molecular Shape (e.g., trans,trans isomerism)
The cyclohexyl moiety introduces a critical stereochemical element. In 1,4-disubstituted cyclohexanes, the two substituents can be either on the same side of the ring's plane (cis) or on opposite sides (trans). libretexts.org For applications in liquid crystals, the trans isomer of 4-(4-pentylcyclohexyl)-1,1'-biphenyl is exclusively used.
In its most stable "chair" conformation, the cyclohexane (B81311) ring has two types of substituent positions: axial (pointing up or down, parallel to the ring's axis) and equatorial (pointing out from the perimeter of the ring). libretexts.org Large, bulky substituents are energetically much more stable in the equatorial position to avoid steric hindrance with the axial hydrogens on the same side of the ring (known as 1,3-diaxial interactions). libretexts.org
In the trans isomer, the most stable conformation places both the biphenyl group and the pentyl group in equatorial positions (e,e). chemistnotes.comyoutube.com This arrangement minimizes steric strain and results in a highly elongated, linear, and relatively rigid molecular shape. This linearity is a crucial prerequisite for the formation of the ordered, anisotropic fluid phases that characterize liquid crystals. openstax.org The cis isomer, in contrast, would have one substituent in an axial position and one in an equatorial position (a,e), leading to a bent shape that disrupts the necessary molecular ordering. chemistnotes.comyoutube.com
Effects of Substituents on Molecular Rigidity and Flexibility
The 4-(4-pentylcyclohexyl) substituent imparts a combination of rigidity and flexibility to the molecule. The biphenyl unit, as discussed, has torsional flexibility. The trans-configured cyclohexyl ring, however, acts as a rigid spacer, enhancing the molecule's rod-like character. nih.gov
Conversely, the terminal n-pentyl chain introduces a significant degree of conformational flexibility. Rotation around the carbon-carbon single bonds within the alkyl chain allows it to adopt various conformations. The lowest energy state is the linear, all-anti (or all-trans) conformation. nih.gov However, higher energy gauche conformations, which introduce kinks into the chain, are also possible. nih.gov This flexibility of the alkyl chain plays a crucial role in the molecule's phase behavior, influencing melting points and the stability of different liquid crystal phases. mdpi.com The balance between the rigid core (biphenyl and cyclohexyl) and the flexible tail (pentyl chain) is a fundamental principle in the design of liquid crystalline materials.
Principles of Intermolecular Forces and Self-Assembly Phenomena
The formation of ordered liquid crystal phases is a direct result of the collective intermolecular interactions that encourage molecules to align in a preferred direction, a process known as self-assembly.
Role of Alkyl and Cyclohexyl Chains in Molecular Packing and Ordering
The flexible alkyl chains can interdigitate or pack alongside each other, acting as a "lubricant" that allows for the fluidity characteristic of liquid crystal phases. nih.gov The length and flexibility of these chains are critical in determining the specific type of mesophase (e.g., nematic, smectic) and the temperature range over which it is stable. nih.gov The rigid cyclohexyl ring contributes to the core's separation and helps maintain the necessary average distance between the aromatic parts of neighboring molecules.
Aromatic π-π Stacking Interactions and Their Contribution to Supramolecular Architectures
The biphenyl core, with its delocalized π-electron system, facilitates attractive π-π stacking interactions between molecules. mdpi.com These are non-covalent interactions that arise from a combination of electrostatic and dispersion forces between the electron clouds of the aromatic rings. researchgate.net
In systems like this, a perfect face-to-face stacking is sterically hindered by the bulky aliphatic substituents. Instead, the interactions typically manifest in two main geometries:
Parallel-displaced (Offset Stacking): The aromatic rings of adjacent molecules are parallel but shifted relative to one another.
T-shaped (Edge-to-Face): The edge of one aromatic ring (the electropositive hydrogens) points toward the face of another (the electronegative π-cloud).
These π-π interactions, in concert with the van der Waals forces from the aliphatic chains, are the driving force behind the self-assembly into supramolecular structures. researchgate.netnih.gov They promote the long-range orientational order that defines the liquid crystal state, where molecules tend to align along a common axis, known as the director, while still maintaining some degree of translational freedom.
Table 2: Summary of Intermolecular Interactions and Their Roles
| Interaction Type | Molecular Origin | Role in Self-Assembly |
|---|---|---|
| Van der Waals Forces | Pentyl and Cyclohexyl Chains | Promotes parallel alignment, influences phase stability and fluidity. |
| π-π Stacking | Biphenyl Core | Contributes to orientational ordering and stabilizes the anisotropic arrangement. |
Impact of Molecular Volume and Shape on Adlayer Formation and Defect Structures in Thin Films
The formation of ordered thin films, or adlayers, of molecules like this compound is significantly influenced by the molecule's volume and shape. The interplay between the rigid biphenyl unit and the bulky, flexible pentylcyclohexyl group dictates the packing efficiency and the resulting morphology of the film at a substrate interface.
Research on analogous systems provides insight into these structure-property relationships. For instance, studies on the formation of self-assembled monolayers (SAMs) with cyclohexyl-terminated molecules have shown that the cyclohexyl group's bulkiness can lead to a lower packing density compared to linear alkyl chains. This reduced packing can, in turn, influence the electronic properties and stability of the film. Specifically, the larger footprint of the cyclohexyl ring can prevent the formation of highly ordered, densely packed monolayers, leading to the introduction of defect structures.
In a related context, investigations into the deposition of biphenyl on aluminum oxide (Al2O3) have demonstrated that the molecular volume of co-adsorbed species, such as benzene (B151609) and cyclohexane, can create defect sites within the biphenyl adlayer. The larger molecular volume of cyclohexane, when used as an underlayer, was found to induce a higher density of defect sites in the biphenyl film, which manifested as an increase in fluorescence intensity. This suggests that the shape and volume of the constituent parts of this compound would similarly play a crucial role in the formation of defects in its thin films.
The table below summarizes key findings from studies on related molecular systems, which can be extrapolated to understand the behavior of this compound in thin films.
| Molecular System | Substrate | Key Finding on Adlayer/Film Structure | Implication for this compound |
| Cyclohexyl-terminated phosphonic acids | AlOy/TiOx | Formation of a functional self-assembled monolayer despite the bulky terminal group. | The cyclohexyl moiety can facilitate surface functionalization. |
| 1,1'-Biphenyl-4-thiol | Au(111) | Exhibits an unusual hexagonal (2x2) packing structure in dense SAMs. | The biphenyl core can drive specific, non-standard packing arrangements. |
| Biphenyl with cyclohexane underlayer | Al2O3 | Cyclohexane's larger molecular volume creates a higher density of defect sites in the biphenyl adlayer. | The pentylcyclohexyl group likely influences defect formation in thin films. |
These findings collectively suggest that the molecular architecture of this compound will lead to a complex landscape of adlayer formation, where the biphenyl core promotes ordering while the pentylcyclohexyl group influences packing density and defect structures.
Molecular Recognition and Directed Supramolecular Assembly Strategies
The principles of molecular recognition and directed self-assembly are central to the construction of functional supramolecular architectures. The structure of this compound, with its distinct rigid and flexible segments, makes it a candidate for incorporation into such systems. While specific studies on the supramolecular assembly of this exact compound are not extensively detailed in the literature, the behavior of its constituent moieties in other systems provides a strong basis for its potential in this area.
The biphenyl unit is a well-established building block in supramolecular chemistry. Its ability to engage in π-π stacking interactions is a key driving force for the self-assembly of various molecular and macromolecular structures. These interactions, though relatively weak, are directional and can lead to the formation of ordered aggregates.
Hydrogen bonding is a powerful tool for directing supramolecular assembly. While this compound itself does not possess strong hydrogen bonding donor or acceptor groups, it can be a component in multi-component systems where other molecules provide this functionality. For instance, in a mixture with carboxylic acids or other hydrogen-bonding species, it is conceivable that hierarchical structures could form, where hydrogen bonds define a primary structure that is then further organized by the liquid crystalline interactions of the biphenyl-containing molecules.
The table below outlines potential supramolecular assembly strategies and the role that the structural features of this compound could play.
| Supramolecular Strategy | Key Interaction | Role of this compound | Potential Outcome |
| Liquid Crystal Formation | Anisotropic molecular shape, van der Waals forces | Acts as a mesogen, with the biphenyl core providing rigidity and the pentylcyclohexyl group influencing phase behavior. | Formation of nematic or smectic liquid crystal phases with long-range orientational order. |
| π-π Stacking | Aromatic interactions | The biphenyl core can stack with other aromatic systems, directing the formation of columnar or lamellar structures. | Ordered aggregates in solution or in the solid state. |
| Host-Guest Chemistry | Non-covalent interactions within a molecular cavity | Could potentially act as a guest molecule within a larger macrocyclic host, or its derivatives could form part of a host structure. | Formation of inclusion complexes with tailored properties. |
| Multi-component Assembly with Hydrogen Bonding | Hydrogen bonds between complementary molecules | Can act as a non-hydrogen-bonding component that co-assembles due to shape complementarity and weaker intermolecular forces. | Hierarchical structures with combined order from hydrogen bonding and liquid crystallinity. |
Theoretical and Computational Chemistry Studies of 4 4 Pentylcyclohexyl 1,1 Biphenyl and Analogues
Quantum Chemical Calculations
Quantum chemical calculations are employed to understand the electronic structure, stability, and intrinsic properties of a single molecule in the absence of solvent or bulk effects.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for optimizing the geometry of molecules, which is a crucial first step in most theoretical studies. nih.gov For liquid crystalline molecules such as 4-(4-pentylcyclohexyl)-1,1'-biphenyl and its analogues, DFT calculations can predict key structural parameters like bond lengths, bond angles, and dihedral angles. eurjchem.com
The process involves finding the lowest energy arrangement of the atoms, which corresponds to the molecule's most stable conformation. nih.gov Functionals like B3LYP are commonly used in conjunction with basis sets such as 6-311G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netaimspress.com The optimized geometry obtained from DFT calculations for similar biphenyl (B1667301) structures generally shows excellent agreement with experimental data from techniques like X-ray diffraction. eurjchem.com For a molecule like this compound, DFT would elucidate the planar arrangement of the biphenyl core and the preferred conformation (e.g., chair conformation) of the cyclohexyl ring.
Table 1: Representative Optimized Geometric Parameters for Biphenyl-based Structures Calculated by DFT Note: This table presents typical values for biphenyl-like structures as found in computational studies. Specific values for this compound would require a dedicated DFT calculation.
| Parameter | Description | Typical Calculated Value |
| C-C (biphenyl ring) | Bond length within the phenyl rings. | ~1.39 - 1.41 Å |
| C-C (inter-ring) | Bond length connecting the two phenyl rings. | ~1.48 - 1.49 Å |
| C-C (cyclohexyl) | Bond length within the cyclohexane (B81311) ring. | ~1.53 - 1.54 Å |
| C-H | Aromatic and aliphatic C-H bond lengths. | ~1.08 - 1.10 Å |
| Dihedral Angle | Torsion angle between the two phenyl rings. | ~35° - 42° |
Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's electronic properties and chemical reactivity. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that provides insights into the kinetic stability, chemical reactivity, and optical properties of the molecule. researchgate.netresearchgate.net
A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. eurjchem.com Conversely, a small gap suggests the molecule is more reactive and can be easily polarized. eurjchem.comeurjchem.com For biphenyl derivatives, DFT calculations are used to compute the energies of these orbitals. eurjchem.comeurjchem.com The analysis reveals how substituents on the biphenyl core can alter the energy levels and the gap, thereby tuning the molecule's electronic behavior. researchgate.net For this compound, the HOMO is expected to be distributed over the electron-rich biphenyl core, while the LUMO would also be localized on this aromatic system.
Table 2: Calculated Frontier Orbital Energies and Energy Gaps for Analogous Biphenyl Compounds Note: Values are illustrative and depend on the specific compound, DFT functional, and basis set used.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| 4-(tert-butyl)-4-nitro-1,1'-biphenyl | - | - | 3.97 | eurjchem.comeurjchem.com |
| (1E,1′E)–N, N′–(1,2-phenylene)bis(1-(4-nitrophenyl) methanimine) | - | - | 3.28 | researcher.life |
| 5-Hydroxymethyluracil | -7.12 | -1.68 | 5.44 | nih.gov |
Molecular Polarizability and Response to External Electric Fields
Molecular polarizability describes the ability of a molecule's electron cloud to be distorted by an external electric field, resulting in an induced dipole moment. This property is fundamental to the electro-optical behavior of liquid crystals. researchgate.net The anisotropy of molecular polarizability (Δα) in liquid crystals is directly linked to macroscopic properties like birefringence (optical anisotropy). aip.org
Theoretical calculations can determine the components of the polarizability tensor, typically α∥ (parallel to the long molecular axis) and α⊥ (perpendicular to the long axis). aip.orgtandfonline.com For elongated, rod-like molecules such as this compound, α∥ is significantly larger than α⊥. This anisotropy is the reason why liquid crystal molecules align themselves with an applied electric field, a principle that is the basis for liquid crystal displays (LCDs). mit.edu Computational models can predict these values, helping to screen for molecules with desirable dielectric and optical properties for specific applications. tandfonline.com
Table 3: Representative Molecular Polarizability Data for Liquid Crystals Note: Values are sourced from studies on common liquid crystals like 5CB and MBBA, which are analogous to the subject compound.
| Liquid Crystal | Average Polarizability ⟨α⟩ (10⁻²³ cm³) | Parallel Component α∥ (10⁻²³ cm³) | Perpendicular Component α⊥ (10⁻²³ cm³) |
| 5CB (4-cyano-4'-pentylbiphenyl) | 3.3 | - | - |
| MBBA (4-Methoxybenzylidene-4'-butylaniline) | 3.5 | - | - |
Data derived from reference aip.org.
Molecular Dynamics (MD) Simulations
While quantum calculations focus on single molecules, Molecular Dynamics (MD) simulations are used to study the collective behavior and temporal evolution of a large ensemble of molecules, providing a bridge between the molecular and macroscopic scales.
MD simulations model the behavior of a system of molecules over time by solving Newton's equations of motion. aip.org This technique is invaluable for studying liquid crystals, as it can reproduce their characteristic long-range orientational order. aip.org In a simulation of the nematic phase of a material like this compound, hundreds or thousands of molecules are placed in a simulation box and their trajectories are calculated over nanoseconds. researchgate.net
From these trajectories, crucial information about the system's structure and dynamics can be extracted. A key parameter is the orientational order parameter, S, which quantifies the average alignment of the long molecular axes with a common direction known as the director. aip.org MD simulations can also reveal details about translational and rotational diffusion, showing how molecules move and reorient within the ordered liquid phase. aip.orgmdpi.com These simulations provide a detailed picture of the collective molecular arrangements that give rise to the unique properties of liquid crystal phases. rsc.org
One of the most powerful applications of MD simulations in liquid crystal research is the study of phase transitions, such as the transition from a crystalline solid to a nematic liquid crystal, or from a nematic phase to an isotropic liquid. mdpi.comresearchgate.net By simulating the system at different temperatures, researchers can observe the molecular-level mechanisms that drive these transitions. researchgate.net
For instance, upon heating a simulated crystal of a biphenyl analogue, the simulation can show how the breakdown of the regular network of intermolecular interactions and the onset of large-amplitude rotational and translational motions lead to the formation of the more disordered liquid crystalline phase. researchgate.net Similarly, the nematic-to-isotropic transition is observed in simulations as a loss of long-range orientational order at a specific temperature. arxiv.org These simulations provide mechanistic insights that are often difficult to obtain from experiments alone, revealing how changes in molecular conformation and intermolecular forces govern the phase behavior of these materials. researchgate.net
Structure-Electronic Property Relationship Modeling
The electronic properties of molecular systems are intrinsically linked to their three-dimensional structure. In the case of this compound and its analogues, computational and theoretical chemistry studies play a crucial role in elucidating these relationships. By modeling the molecule's behavior at an atomic level, researchers can predict how changes in its structure will affect its electronic characteristics, paving the way for the rational design of novel materials with tailored functionalities.
Correlation of Intramolecular Torsion Angles with Single-Molecule Electronic Transport Properties
A key structural parameter in biphenyl systems is the intramolecular torsion angle (dihedral angle), φ, which describes the twist between the two phenyl rings. This angle significantly influences the degree of π-conjugation across the molecule, which in turn dictates its ability to conduct electricity. While direct experimental or theoretical studies on the single-molecule electronic transport properties of this compound are not extensively available in the reviewed literature, a strong correlation has been established for analogous biphenyl derivatives.
Theoretical studies, often employing density-functional theory (DFT), have demonstrated that the conductance (G) of a single biphenyl molecule junction is proportional to cos²φ. aip.orgaps.org This relationship arises because the π-orbitals of the two phenyl rings, which are responsible for charge transport, have an overlap that is dependent on this torsion angle. When the rings are coplanar (φ = 0°), the π-orbital overlap is maximized, leading to the highest conductance. Conversely, when the rings are perpendicular (φ = 90°), the overlap is minimal, resulting in a significant decrease in conductance. beilstein-journals.org
Experimental investigations using techniques like scanning tunneling microscope-based break junctions (STM-BJ) have corroborated these theoretical predictions. By synthesizing a series of biphenyl molecules with different substituents to control the torsion angle, researchers have shown a clear correlation between the molecular conformation and the measured single-molecule conductance. acs.org For instance, introducing bulky alkyl chains or methyl groups at the ortho positions of the biphenyl core can sterically force a larger torsion angle, thereby reducing the conductance. aip.org
The following table, based on data from studies of various biphenyl-dithiol molecules, illustrates the general trend of decreasing conductance with an increasing torsion angle. aip.org It is important to note that these are representative values from analogous systems and not direct measurements for this compound.
| Biphenyl Derivative | Torsion Angle (φ) | Relative Conductance (G/G₀) |
|---|---|---|
| Planar Biphenyl Analogue | ~0° | High |
| Substituted Biphenyl Analogue 1 | ~30° | Medium-High |
| Substituted Biphenyl Analogue 2 | ~60° | Medium-Low |
| Perpendicular Biphenyl Analogue | ~90° | Low |
This established cos²φ dependence provides a powerful tool for the design of molecular electronic components with predictable conductance based on their conformational state. For this compound, the flexible pentylcyclohexyl group will influence the preferred torsion angle in a given environment, and thus its electronic transport properties.
Predictive Modeling for the Design of Novel Derivatives with Tuned Properties
Building upon the fundamental understanding of structure-property relationships, predictive modeling aims to accelerate the discovery and design of novel molecules with specific, desired electronic properties. For derivatives of this compound, this involves using computational methods to screen potential candidate molecules and predict their performance before undertaking their synthesis.
One approach is the use of Quantitative Structure-Property Relationship (QSPR) models. These models establish a mathematical relationship between the molecular structure (represented by various descriptors) and a specific property, in this case, electronic transport characteristics. By training a model on a dataset of molecules with known properties, it becomes possible to predict the properties of new, untested molecules. For single-molecule conductance, descriptors could include quantum mechanical properties, chemical characteristics, and topological indices. aip.org
Machine learning algorithms are increasingly being employed to develop robust predictive models for single-molecule conductance. These models can be trained on experimental data and are capable of identifying complex patterns and correlations that may not be immediately obvious. A well-trained machine learning model can predict the conductance of a molecule based on its structural descriptors with a high degree of accuracy. aip.org
The design process for novel derivatives of this compound with tuned electronic properties would typically involve the following steps:
Virtual Library Generation: A large number of virtual derivatives would be created by systematically modifying the structure of the parent molecule. This could involve changing the length and branching of the alkyl chains, altering the substitution pattern on the biphenyl core, or introducing different functional groups.
Descriptor Calculation: For each virtual molecule, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure and electronic nature.
Property Prediction: A pre-existing or newly developed predictive model (e.g., a QSPR or machine learning model) would be used to predict the electronic properties of interest for each molecule in the virtual library.
Candidate Selection: Molecules that are predicted to have the desired properties (e.g., high conductance, specific switching behavior) would be identified as promising candidates for synthesis and experimental validation.
While specific predictive models for this compound derivatives are not detailed in the available literature, the general methodologies are well-established and could be applied to this system. The following table outlines a conceptual framework for how different structural modifications could be used to tune the electronic properties of biphenyl analogues.
| Structural Modification | Predicted Effect on Electronic Properties | Underlying Principle |
|---|---|---|
| Introduction of ortho-substituents | Decrease in conductance | Increases the intramolecular torsion angle (φ), reducing π-conjugation. |
| Planarization of the biphenyl core | Increase in conductance | Decreases the intramolecular torsion angle (φ), enhancing π-conjugation. |
| Introduction of electron-donating groups | Shifts in molecular orbital energy levels | Alters the alignment of the molecular orbitals with the electrode Fermi level. |
| Introduction of electron-withdrawing groups | Shifts in molecular orbital energy levels | Alters the alignment of the molecular orbitals with the electrode Fermi level. |
Through such predictive modeling, the process of discovering new materials for molecular electronics can be made significantly more efficient, guiding synthetic efforts towards the most promising candidates.
Liquid Crystalline Behavior and Mesophase Investigations of 4 4 Pentylcyclohexyl 1,1 Biphenyl Derivatives
Induction, Classification, and Characterization of Liquid Crystalline Phases
The mesomorphic behavior of 4-(4-pentylcyclohexyl)-1,1'-biphenyl derivatives is rich and varied, encompassing nematic, smectic, and potentially more complex phases. The specific phase and its thermal stability are highly dependent on the nature of the terminal substituents and other structural modifications.
Nematic Phase Investigations: Formation, Stability, and Anisotropy
The nematic (N) phase, characterized by long-range orientational order of the constituent molecules but no positional order, is a common mesophase for derivatives of this compound. Research into analogous structures, such as trans-4-Ethyl-4'-(4-pentylcyclohexyl)-1,1'-biphenyl, reveals the presence of a stable nematic phase over a significant temperature range. For instance, the derivative known as BCH-52 exhibits a nematic phase between approximately 146.8°C and 164.8°C. The stability of the nematic phase in these compounds is attributed to the rigid biphenyl (B1667301) core and the elongated shape imparted by the pentylcyclohexyl group, which promotes the necessary anisotropic intermolecular interactions.
Smectic Phase Analysis: Smectic A (SmA), Smectic C (SmC), and Chiral Smectic C (SmC*) Transitions
In addition to the nematic phase, derivatives of this compound are known to exhibit more ordered smectic phases, where molecules are arranged in layers. A notable example is 4-pentyl-4'-[trans-4-(trans-4-pentylcyclohexyl)cyclohexyl]-biphenyl, which has been reported to possess a very broad smectic mesophase range, extending from room temperature or lower to over 300°C. While the specific type of smectic phase was not fully detailed, this highlights the strong tendency of this molecular framework to form layered structures.
Further studies on related compounds provide insight into the potential smectic phases. For example, trans-4-Ethyl-4'-(4-pentylcyclohexyl)-1,1'-biphenyl (BCH-52) displays a Smectic B (SmB) phase below its nematic phase, with a transition temperature of approximately 40°C. The SmB phase is a highly ordered smectic phase with hexagonal packing of the molecules within the layers. While direct evidence for Smectic A (SmA) and Smectic C (SmC) phases in the parent compound's derivatives is not extensively documented in readily available literature, the general behavior of calamitic (rod-like) liquid crystals suggests that modifications to the terminal chains could readily induce these less ordered smectic phases. The introduction of a chiral center into the molecule would be a prerequisite for the formation of a chiral smectic C (SmC*) phase, a ferroelectric liquid crystal phase of significant technological interest.
Research on the Twist-Bend Nematic (NTB) Phase
The twist-bend nematic (NTB) phase is a fascinating, relatively recently discovered mesophase characterized by a heliconical arrangement of the molecular director with a pitch on the order of nanometers. This phase typically occurs in molecules with a bent shape. While there is no direct research confirming the existence of an NTB phase in derivatives of this compound, the structural components are present in other molecules that do exhibit this phase. For instance, dimers based on cyanobiphenyl units linked by a flexible spacer are well-known to form the NTB phase. The this compound moiety, with its potential for conformational flexibility in the cyclohexyl ring and the linkage to the biphenyl core, could, with appropriate chemical modification (e.g., dimerization with a flexible spacer), be a candidate for forming such complex nematic structures. Further research in this area would be necessary to explore this possibility.
Influence of Molecular Architecture on Mesomorphic Properties and Phase Stability
The relationship between molecular structure and the resulting liquid crystalline properties is a central theme in the study of mesogenic materials. For derivatives of this compound, the terminal groups, core structure, and any linking moieties play a critical role in determining the type of mesophase formed and its thermal stability.
Effects of Terminal Pentylcyclohexyl and Biphenyl Core Substitution
The terminal pentylcyclohexyl group is a key contributor to the mesomorphic behavior of these compounds. The trans-conformation of the cyclohexane (B81311) ring is crucial for maintaining a relatively linear molecular shape, which is essential for the formation of calamitic liquid crystal phases. The pentyl chain provides flexibility and influences the melting point and the clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid).
Substitution on the biphenyl core can dramatically alter the mesomorphic properties. The introduction of different terminal groups on the other end of the biphenyl core, such as the ethyl group in BCH-52, directly impacts the phase transition temperatures. Generally, increasing the length of the alkyl chain at this position can lead to a decrease in the melting point and an increase in the stability of smectic phases relative to the nematic phase. The nature of the substituent (e.g., alkyl, alkoxy, cyano) also affects the polarity and polarizability of the molecule, which in turn influences the dielectric anisotropy and other physical properties of the liquid crystal.
Below is a data table illustrating the phase transitions of a representative derivative:
| Compound Name | Structure | Phase Transitions (°C) |
| trans-4-Ethyl-4'-(4-pentylcyclohexyl)-1,1'-biphenyl (BCH-52) | C₂H₅-(C₆H₄)₂-C₆H₁₀-C₅H₁₁ | Cr → SmB: ~40SmB → N: ~146.8N → I: ~164.8 |
Data sourced from publicly available information. Note that the exact transition temperatures can vary slightly depending on the measurement technique and purity of the sample.
Impact of Core Modifications, Linking Groups, and Spacer Lengths on Mesophase Behavior
Modifications to the rigid core of the molecule, such as replacing one of the phenyl rings in the biphenyl group with another cyclic system, would be expected to have a significant impact on the mesophase behavior. Such changes would alter the molecular shape, rigidity, and polarizability, likely leading to different mesophases and transition temperatures.
The introduction of linking groups, such as esters or ethers, between the core and the terminal chains is a common strategy to fine-tune liquid crystalline properties. These linking groups can influence the linearity of the molecule and its dipole moment, thereby affecting the stability of nematic and smectic phases.
In the context of dimeric structures, which are often synthesized to promote the formation of the NTB phase, the length of the flexible spacer connecting two this compound units would be a critical parameter. An odd number of atoms in the spacer typically induces a bent molecular conformation, which is a prerequisite for the formation of the twist-bend nematic phase. The length of the spacer also influences the transition temperatures and the type of mesophases observed.
Role of Chiral Centers in Inducing Helical Structures in Mesophases
The introduction of chirality into a nematic liquid crystal phase disrupts the uniform parallel alignment of the director, inducing a macroscopic helical twist. This results in the formation of a chiral nematic (N*) or cholesteric phase. This transfer of chirality from the molecular level to the supramolecular structure is a fundamental concept in liquid crystal science. The helical structure is characterized by its pitch (p), the distance over which the director rotates by 360°. The ability of a chiral dopant to induce this twist is quantified by its helical twisting power (HTP), defined as β = (pc)⁻¹, where c is the concentration of the chiral dopant. beilstein-journals.org
Spectroscopic and Diffraction Studies of Liquid Crystalline Phases
Temperature-Dependent Raman Spectroscopy for Understanding Phase Transitions and Molecular Vibrations
Temperature-dependent Raman spectroscopy is a powerful non-destructive technique for investigating the molecular and conformational changes that occur during liquid crystal phase transitions. By monitoring the changes in the vibrational modes of the constituent molecules as a function of temperature, one can identify transition temperatures and gain insight into the ordering and dynamics of the system. nih.gov
Studies on analogous compounds, such as 4-n-pentyl-4'-cyanobiphenyl (5CB), provide a framework for understanding how derivatives of this compound would behave. In these systems, specific Raman bands associated with different parts of the molecule serve as probes. For example, the C≡N stretching mode in cyanobiphenyls is particularly sensitive to the local molecular environment. nih.gov Splitting of this band at temperatures below the solid-to-nematic transition is indicative of crystalline polymorphism. nih.govresearchgate.net
For a compound like this compound, key vibrational modes to monitor would include:
Cyclohexyl and pentyl C-H stretching and bending modes: Variations in these bands can provide information on the conformational ordering of the flexible alkyl and cycloalkyl chains. Increased ordering in the mesophase typically leads to changes in the intensity of specific vibrational modes. nih.govrsc.org
As the temperature is varied, abrupt changes in the peak position, bandwidth (full width at half maximum), or intensity of these characteristic Raman bands signal the occurrence of a phase transition. For instance, the transition from a more ordered crystalline or smectic phase to a less ordered nematic phase would be accompanied by band broadening, reflecting the increase in molecular motion and disorder. nih.gov
| Vibrational Mode | Expected Change at Phase Transition | Information Gained |
| Phenyl C=C Stretch | Shift in peak position, change in intensity | Alterations in core-core intermolecular interactions and orientational order. |
| Cyclohexyl C-C Stretch | Change in bandwidth and intensity | Conformational changes and ordering of the cyclohexyl ring. |
| Alkyl Chain C-H Bends | Variation in relative peak intensities | Degree of ordering and flexibility of the pentyl tail. |
X-ray Diffraction (XRD) for Probing Mesophase Structure and Order Parameters
X-ray diffraction (XRD) is an essential technique for determining the structure of liquid crystalline phases. The diffraction pattern provides direct information about the average distance between molecules and the nature of the positional order.
In the nematic phase, which possesses long-range orientational order but only short-range positional order, the XRD pattern is characterized by a diffuse wide-angle reflection. This reflection corresponds to the average distance between adjacent molecules, typically in the range of 4-5 Å. For smectic phases, which have layered structures, the XRD pattern exhibits one or more sharp, low-angle (small-angle) reflections in addition to the wide-angle diffuse peak. These low-angle peaks correspond to the smectic layer spacing (d), providing direct evidence of the one-dimensional positional order.
For derivatives of this compound, XRD can be used to distinguish between different mesophases and to measure critical structural parameters. For example, in a smectic A phase, a single sharp low-angle reflection would be observed, with a layer spacing approximately equal to the molecular length. In a smectic C phase, where the molecules are tilted within the layers, the layer spacing would be less than the full molecular length. The detailed internal orientation within the mesophase can be studied using techniques like micro-beam X-ray diffraction, which can map the director field within a sample. rsc.org
The orientational order parameter, S, which quantifies the degree of alignment of the molecules with the director, can also be estimated from the angular distribution of the wide-angle diffuse reflection. A higher degree of azimuthal narrowing of the diffuse ring indicates a higher value of S.
| Mesophase Type | Low-Angle XRD Pattern | Wide-Angle XRD Pattern | Structural Information |
| Nematic (N) | No sharp peaks | Diffuse halo | Average intermolecular distance. |
| Smectic A (SmA) | Sharp peak(s) | Diffuse halo | Layer spacing (d ≈ molecular length). |
| Smectic C (SmC) | Sharp peak(s) | Diffuse halo | Layer spacing (d < molecular length), indicating molecular tilt. |
| Crystalline (Cr) | Multiple sharp peaks | Multiple sharp peaks | 3D lattice parameters. |
Optical Polarization Microscopy (POM) for Mesophase Identification and Texture Analysis
Polarized optical microscopy (POM) is the primary and most accessible tool for identifying liquid crystal mesophases. Each type of mesophase exhibits characteristic optical patterns, known as textures, when viewed between crossed polarizers. These textures arise from the specific arrangement of the director within the sample. weebly.comweebly.com
For a compound like this compound, cooling the sample from the isotropic liquid phase and observing it with a POM allows for the direct identification of its mesophases. The isotropic phase, lacking long-range molecular order, is optically dark under crossed polarizers. As the material cools into a liquid crystal phase, it becomes birefringent and light is transmitted, revealing a distinct texture. weebly.com
Nematic Phase: The nematic phase is characterized by its high fluidity and the presence of topological defects called disclinations. A common texture for the nematic phase is the schlieren texture , which displays dark brushes corresponding to regions where the director is aligned with the polarizer or analyzer. researchgate.net Another common texture is the marbled texture .
Chiral Nematic (N) Phase:* This phase often shows an oily streak texture or a fingerprint texture, where the lines represent the helical axis of the twisted structure.
Smectic Phases: Smectic phases are more viscous and typically exhibit focal conic textures , which consist of complex patterns of ellipses and hyperbolae arising from the layering of the molecules.
By observing the sequence of these textures upon heating and cooling, and by noting the temperatures at which they change, a phase diagram for the material can be constructed. For example, an image of the related compound 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5) clearly shows the coexistence of the brightly colored, birefringent nematic phase with the dark isotropic liquid phase during the phase transition. weebly.com
Dynamics of Molecular Alignment and Orientational Ordering in Liquid Crystals
Response to External Stimuli (e.g., Electric and Magnetic Fields)
The ability of liquid crystal molecules to reorient in response to external electric or magnetic fields is a key property that enables their use in technologies such as liquid crystal displays (LCDs). This response is governed by the anisotropy in the material's dielectric permittivity (Δε) and magnetic susceptibility (Δχ).
Molecules like this compound are expected to exhibit this anisotropic behavior. The elongated shape and the presence of different chemical groups (aromatic biphenyl, aliphatic cyclohexyl and pentyl) lead to different polarizabilities and magnetic susceptibilities along and perpendicular to the long molecular axis.
Electric Field Response: If a liquid crystal has positive dielectric anisotropy (Δε > 0), its director will align parallel to an applied electric field. Conversely, if it has negative dielectric anisotropy (Δε < 0), the director will align perpendicular to the field. This reorientation, known as the Fréedericksz transition , occurs above a certain threshold voltage. aps.org For cyanobiphenyl compounds, which typically have a large dipole moment along the long axis due to the cyano group, Δε is large and positive, leading to a strong tendency to align with an electric field. aps.org While this compound lacks a cyano group, the anisotropy of the biphenyl core would still lead to a net dielectric anisotropy, allowing for field-induced switching. The coupling of an electric field with surface anchoring can even be used to induce chiral symmetry breaking in achiral liquid crystals. rsc.org
Magnetic Field Response: Most calamitic liquid crystals, including biphenyl derivatives, are diamagnetic. They typically possess a positive diamagnetic anisotropy (Δχ > 0), meaning their magnetic susceptibility is greater parallel to the director than perpendicular to it. As a result, the director of the liquid crystal will align parallel to an applied magnetic field to minimize the magnetic free energy. researchgate.net This alignment can be used to produce macroscopically uniform samples for characterization or device fabrication. ru.nl High magnetic fields have been shown to not only align liquid crystals but can also influence their phase transition temperatures by affecting the average molecular conformation. kent.edu
The dynamics of this reorientation—how quickly the molecules respond to the application or removal of a field—is critical for display applications and is influenced by factors such as the liquid crystal's viscosity, the cell thickness, and the strength of the applied field.
Dielectric Anisotropy and Dielectric Relaxation Studies for Understanding Molecular Reorientation
The dielectric properties of liquid crystals, such as this compound, also known by its synonym 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5), are crucial for understanding their response to an external electric field. This response is governed by the material's dielectric anisotropy and the characteristic frequencies at which molecular reorientations occur, which are investigated through dielectric relaxation spectroscopy.
Dielectric anisotropy (Δε) is defined as the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. For a material to be suitable for many electro-optic applications, a positive dielectric anisotropy is often desirable, as it allows the long molecular axes to align with an applied electric field.
In a detailed investigation of the nematic liquid crystal PCH5, its dielectric properties were characterized. The study involved measuring the dielectric permittivity and dielectric loss over a range of frequencies. It was found that for pure PCH5, the parallel component of the relative permittivity (ε∥) is greater than the perpendicular component (ε⊥), resulting in a positive dielectric anisotropy.
The frequency dependence of the relative permittivity for pure PCH5 reveals distinct behaviors for the parallel and perpendicular components. The variation of these components as a function of temperature at a fixed frequency of 1 kHz shows a clear anisotropic nature.
| Component | Value |
|---|---|
| Parallel Permittivity (ε∥) | ~10.5 |
| Perpendicular Permittivity (ε⊥) | ~4.5 |
The dielectric anisotropy (Δε) can be calculated from these values. At a temperature of 32°C and a frequency of 1 kHz, the dielectric anisotropy of pure PCH5 is positive.
| Parameter | Value |
|---|---|
| Dielectric Anisotropy (Δε = ε∥ - ε⊥) | ~6.0 |
Dielectric relaxation spectroscopy is a powerful technique to probe the molecular dynamics of liquid crystals. The study of dielectric loss as a function of frequency can identify relaxation peaks, which correspond to the characteristic frequencies of different molecular reorientation processes. For nematic liquid crystals like PCH5, a significant relaxation process is the reorientation of the molecules around their short axis, which is typically observed in the MHz frequency range.
Advanced Research Applications of 4 4 Pentylcyclohexyl 1,1 Biphenyl in Materials Science
Development as Components in Next-Generation Liquid Crystal Display Technologies (from a materials research perspective)
The primary and most established application of 4-(4-pentylcyclohexyl)-1,1'-biphenyl and its closely related derivatives, such as 4'-(trans-4-pentylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile, is in the formulation of liquid crystal mixtures for high-performance liquid crystal displays (LCDs). The structural features of this compound are instrumental in achieving the demanding electro-optical properties required for modern display technologies.
The rigid biphenyl (B1667301) core contributes to the calamitic (rod-like) molecular shape essential for the formation of the nematic liquid crystal phase, while the flexible pentylcyclohexyl chain influences the material's viscosity and clearing point. The trans configuration of the pentylcyclohexyl group is particularly important as it minimizes steric hindrance, which promotes the ordered molecular packing necessary for stable mesophase behavior.
From a materials research perspective, the inclusion of this compound and its analogues in liquid crystal formulations has been shown to yield significant improvements in display performance. Research indicates that hybrid mixtures containing this compound exhibit enhanced viewing angles, improved contrast ratios, faster response times, and better color reproduction. Its excellent thermal stability also makes it a suitable component for high-performance LCDs that need to operate reliably under varying temperature conditions. The introduction of the cyclohexyl ring, in comparison to purely biphenyl-based liquid crystals like 4-cyano-4'-pentylbiphenyl (B1218408) (5CB), can suppress crystallization and extend the nematic phase range, offering a wider operational window for devices. The continuous demand for higher resolution, faster refresh rates, and improved energy efficiency in displays drives ongoing research into optimizing formulations containing these advanced biphenyl derivatives. nbinno.com
Table 1: Key Properties of a Related Biphenyl Derivative for LCD Applications
| Property | Value/Description | Source(s) |
| Compound | 4'-(Trans-4-pentylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile | |
| Key Structural Features | Rigid biphenyl core, flexible pentylcyclohexyl chain, nitrile group | |
| Contribution to LCDs | Stable mesomorphic behavior, low viscosity, tunable dielectric anisotropy | |
| Performance Enhancement | Improved viewing angles, contrast ratio, response time, color reproduction |
Exploration in Optoelectronic Devices, Including Sensors and Optical Switching Elements
The unique optical and electronic properties of this compound have led to its exploration in various optoelectronic devices beyond conventional displays. Its ability to respond to external stimuli such as electric fields and temperature makes it a candidate for sensors and optical switching elements.
The fast electro-optical response of liquid crystal mixtures containing this biphenyl derivative is advantageous for optical switching applications in telecommunications. The principle relies on the rapid reorientation of the liquid crystal molecules in the presence of an electric field, which in turn modulates the phase or polarization of light passing through the material. Furthermore, the refractive index properties of these materials are being investigated for the fabrication of waveguides, which are essential components for guiding light in integrated photonic circuits with minimal loss.
In the realm of sensors, the temperature-dependent phase transitions of liquid crystals containing this compound can be harnessed for temperature-responsive sensing. Changes in temperature can induce a phase transition, leading to a detectable change in the optical properties of the material. Additionally, this compound serves as a key intermediate in the synthesis of advanced organic semiconductors, which are the active components in a wide range of optoelectronic devices, including organic light-emitting diodes (OLEDs) and photovoltaics. atomfair.com
Fundamental Investigations in Molecular Electronics and Charge Transport Phenomena
The inherent electronic properties of the biphenyl core in this compound make it a subject of fundamental research in molecular electronics and charge transport. At the nanoscale, individual molecules can function as electronic components, and understanding their charge transport characteristics is crucial for the development of next-generation electronic devices.
While specific studies on single-molecule junctions of this compound are not widely reported in the literature, extensive research on biphenyl-based molecules provides a foundational understanding. In a single-molecule junction, a molecule is trapped between two electrodes, and its electrical conductance is measured. For biphenyl derivatives, the conductance is highly dependent on the torsional angle between the two phenyl rings. A more planar conformation allows for better π-orbital overlap, leading to higher conductance. The presence of substituents, such as the pentylcyclohexyl group, can influence this torsional angle and thus modulate the quantum conductance.
Research on related systems has shown that the conductance of a biphenyl-based molecular switch can be modulated by mechanically stretching the molecule, which alters the torsional angle and the thermodynamics of the switching reaction. This dual electromechanical switching mechanism is a promising area of research for the development of novel molecular-scale devices. The study of how the specific structure of this compound affects these properties is a potential avenue for future research.
The charge carrier mobility in liquid crystalline materials is a critical parameter for their application in electronic devices such as organic field-effect transistors (OFETs) and sensors. The self-organizing nature of liquid crystals can create highly ordered domains that facilitate efficient charge transport. Columnar liquid crystals, for example, can exhibit high charge carrier mobilities due to the one-dimensional migration of charge carriers along the columnar axes. beilstein-journals.org
While specific data on the carrier mobility of doped systems containing this compound is scarce, studies on other biphenyl liquid crystals provide valuable insights. For instance, biphenyl liquid crystals with a dimer structure have been shown to exhibit high charge mobility in the smectic B phase. The ordered molecular packing in certain liquid crystalline phases can significantly enhance charge transport compared to the disordered isotropic phase. Doping these liquid crystal systems with electron donor or acceptor molecules can further modulate the carrier concentration and mobility, opening up possibilities for creating tunable electronic materials. The investigation of how the specific molecular structure of this compound influences the charge transport properties in doped systems remains an active area of materials research.
Formulation of Polymer-Liquid Crystal Composites and Hybrid Functional Materials
The integration of liquid crystals like this compound into polymer matrices results in polymer-liquid crystal composites, which are a class of hybrid functional materials with unique and tunable properties. A well-known example is the polymer-dispersed liquid crystal (PDLC) system. materiability.com
In a PDLC, micron-sized droplets of a liquid crystal are dispersed within a solid polymer matrix. The electro-optical properties of these composites are governed by the refractive index mismatch between the liquid crystal droplets and the polymer. In the absence of an electric field, the liquid crystal directors within the droplets are randomly oriented, leading to strong light scattering and a translucent or opaque appearance. When an electric field is applied, the directors align with the field, and if the ordinary refractive index of the liquid crystal matches that of the polymer, the composite becomes transparent. This switching behavior is the basis for applications such as smart windows, privacy glass, and flexible displays. The choice of liquid crystal, including derivatives of this compound, is crucial for optimizing the performance of PDLCs, including their switching voltage, contrast ratio, and response time.
Polymerization-induced self-assembly (PISA) is a powerful and versatile technique for the in-situ synthesis of block copolymer nano-objects with various morphologies, such as spheres, worms, and vesicles. When liquid crystalline monomers, or mesogens, are incorporated into the block copolymers, the resulting nanoparticles can exhibit a combination of polymeric and liquid crystalline properties.
While direct reports on the use of this compound in PISA are limited, research on PISA formulations with other biphenyl-containing mesogens provides a strong indication of its potential. In these systems, a soluble polymer block is chain-extended with a monomer that includes a biphenyl mesogen. As the second block grows, it becomes insoluble and self-assembles. The presence of the rigid biphenyl mesogens can influence the morphology of the resulting nanoparticles. For example, the length of the spacer connecting the biphenyl mesogen to the polymer backbone has been shown to play a critical role. Longer spacers can facilitate liquid crystalline ordering within the nanoparticles, leading to the formation of rigid nanowires or nanorods. In contrast, shorter spacers can result in self-supporting gels with no observable liquid crystalline properties due to the strong coupling between the polymer backbone and the mesogen. The exploration of this compound as a mesogenic component in PISA could lead to the development of novel nanostructured materials with unique optical and electronic properties.
Research on Polymer-Dispersed Liquid Crystals (PDLCs) for Advanced Optical Films
Polymer-dispersed liquid crystals (PDLCs) represent a significant area of materials science, focusing on composite materials where liquid crystal (LC) droplets are dispersed within a polymer matrix. aps.org These films can be switched between an opaque, light-scattering state and a transparent, clear state by applying an electric field. mdpi.com This functionality makes them ideal for applications such as smart windows, privacy screens, and other advanced optical films.
The performance of a PDLC film is heavily dependent on the properties of the constituent liquid crystals. Compounds like this compound and its structural analogs, such as 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5) and 4-cyano-4'-pentylbiphenyl (5CB), are frequently investigated for these applications. mdpi.comtradekorea.comossila.com The key to PDLC operation lies in the refractive indices of the materials. In the "off" state (no voltage), the randomly oriented LC droplets have a different refractive index from the polymer matrix, causing light to scatter and making the film opaque. mdpi.com When a voltage is applied, the LC molecules align with the electric field. In this "on" state, the ordinary refractive index (n₀) of the liquid crystal matches that of the polymer, allowing light to pass through for a transparent appearance. mdpi.com
Research in this field focuses on optimizing the electro-optical characteristics of PDLC films by carefully selecting the liquid crystal components. The rigid biphenyl core and associated alkyl chains in molecules like this compound contribute to the necessary liquid crystalline behavior and dielectric anisotropy required for effective switching. The choice of liquid crystal influences critical performance metrics such as switching voltage, contrast ratio, and response time.
| Liquid Crystal Compound | Abbreviation | Key Properties | Relevance to PDLC Films |
|---|---|---|---|
| 4-cyano-4'-pentylbiphenyl | 5CB | Birefringence (Δn): ~0.20 Ordinary Refractive Index (n₀): 1.58 Extraordinary Refractive Index (nₑ): 1.77 mdpi.com | High birefringence allows for strong light scattering in the 'off' state, leading to good opacity. mdpi.com |
| 4-(trans-4-Pentylcyclohexyl)benzonitrile | PCH5 | Nematic to Isotropic Transition: 327.6 K Crystalline to Nematic Transition: 303 K ossila.com | Its rod-like structure and nematic phase are ideal for creating droplets that can be aligned by an electric field. ossila.com |
| Norland Optical Adhesive 71 (Polymer Matrix) | NOA71 | Refractive Index (cured): ~1.56 mdpi.com | The polymer's refractive index needs to be matched with the liquid crystal's ordinary refractive index for high transparency in the 'on' state. mdpi.com |
Applications in Organic Light-Emitting Devices (OLEDs) and Related Organic Semiconductor Research
The field of organic electronics leverages the semiconducting properties of carbon-based molecules to create devices like Organic Light-Emitting Devices (OLEDs). Biphenyl derivatives, including structures related to this compound, are recognized for their potential in these applications due to their inherent stability and electronic properties. ontosight.ai The rigid biphenyl core provides a robust and electronically conductive backbone, a desirable characteristic for materials used in organic semiconductors. atomfair.com
In OLEDs, different organic layers are stacked to control the injection, transport, and recombination of electrons and holes to generate light. Biphenyl-containing molecules have been successfully used in various roles, including as hole-injection layers, host materials for phosphorescent emitters, and blue-emitting layers. nih.govrsc.orgmdpi.com For instance, the compound 4,4'-bis(2,2-diphenylvinyl)-1,1'-biphenyl (B140535) (DPVBi) has been shown to significantly enhance hole injection by reducing the energy barrier between the anode (like indium tin oxide) and the emitting layer. nih.gov Another derivative, 4,4′-di(pyren-1-yl)-1,1′-biphenyl (DBP), has been used as a deep-blue-emitting layer, achieving high current efficiency. rsc.org
The incorporation of cyclohexyl groups, as seen in this compound, can further enhance the material's properties by improving solubility and film-forming characteristics without compromising the electronic function of the biphenyl core. Research into co-host systems, where two different materials are blended to form the emitting layer, has shown that using compounds like 4,4,4-tris (N-carbazolyl) triphenylamine (B166846) can lead to high-performance OLEDs with significantly improved efficiency and luminance. mdpi.com The structural features of this compound make it a candidate for similar roles as a stable host or charge-transporting material in advanced OLED architectures.
| Biphenyl Derivative | Role in OLED | Key Research Finding | Performance Metric |
|---|---|---|---|
| 4,4'-bis(2,2-diphenylvinyl)-1,1'-biphenyl (DPVBi) | Hole-Injection Layer | Reduced the interfacial energy barrier between the anode and emitting layer. nih.gov | Energy barrier reduction > 0.2 eV nih.gov |
| 4,4′-di(pyren-1-yl)-1,1′-biphenyl (DBP) | Blue-Emitting Layer (Dopant) | Exhibited pure blue fluorescence with high efficiency. rsc.org | Current Efficiency: 3.9 cd/A rsc.org |
| Exciplex-Type Co-Host (including TCTA) | Co-Host in Emitting Layer | Achieved high-performance yellow phosphorescent OLEDs with reduced efficiency roll-off. mdpi.com | Max. External Quantum Efficiency: 14.60% Max. Luminance: 100,900 cd/m² mdpi.com |
Utility as Precursors for the Synthesis of Nanomaterials (e.g., Graphene/Graphene Nanoribbons)
The precise, bottom-up synthesis of carbon nanomaterials like graphene and graphene nanoribbons (GNRs) is a frontier in materials science, promising next-generation components for nanoelectronics. escholarship.org This approach relies on using specifically designed molecular precursors that polymerize and cyclize on a surface to form defect-free nanostructures. escholarship.org The biphenyl unit is a fundamental building block in this type of synthesis.
Compounds with a biphenyl core, such as this compound, can serve as precursors for these processes. The biphenyl structure provides the initial aromatic unit that can be extended through C-H bond activation or other coupling reactions. rsc.org For example, research has demonstrated the synthesis of biphenyl itself through C-H bond activation in benzene (B151609) over a palladium catalyst supported on graphene oxide. rsc.org This highlights the fundamental reactivity of these aromatic systems.
In the on-surface synthesis of GNRs, molecular precursors containing biphenyl or larger polycyclic aromatic units are deposited onto a metal surface, typically gold or copper. escholarship.org Upon heating, these precursors first polymerize into long chains and then undergo cyclodehydrogenation to form the final planar graphene nanoribbon. The structure of the precursor molecule dictates the width, chirality, and edge structure of the resulting GNR. The biphenyl core within this compound provides the rigid, aromatic foundation necessary for forming these extended, conjugated carbon nanostructures. While the pentylcyclohexyl group would likely be removed or rearranged during the high-temperature cyclization process, the core biphenyl structure is the key component for building the nanomaterial.
| Precursor/Reactant | Catalyst/Method | Resulting Product | Significance |
|---|---|---|---|
| Benzene | Palladium on Graphene Oxide (GO) | Biphenyl rsc.org | Demonstrates the fundamental C-H activation pathway to form biphenyl, a core unit for larger nanostructures. rsc.org |
| Diiodo derivative of tetraphenyl-hex-3-en-1,5-diyne | On-surface synthesis on Gold (Au(111)) escholarship.org | Graphene Nanoribbons escholarship.org | Illustrates the use of complex molecular precursors for the precise, bottom-up fabrication of GNRs. escholarship.org |
| Graphite | Oxidation-exfoliation | Graphene Oxide (GO) nih.gov | GO is a versatile derivative used as a support for catalysts and a precursor for other graphene-based materials. rsc.orgnih.gov |
Future Research Directions and Emerging Paradigms for 4 4 Pentylcyclohexyl 1,1 Biphenyl Chemistry
Exploration of Novel Structural Analogues and Derivatives with Tailored Mesomorphic and Electronic Properties
The core structure of 4-(4-pentylcyclohexyl)-1,1'-biphenyl, featuring a rigid biphenyl (B1667301) core, a semi-flexible cyclohexyl ring, and a flexible pentyl chain, is a versatile scaffold for chemical modification. ontosight.ai Future research will focus on synthesizing novel analogues and derivatives to precisely tune its liquid crystalline (mesomorphic) and electronic characteristics for specific applications.
Key areas of exploration include:
Alkyl Chain Modification: Systematically altering the length of the alkyl chain (e.g., from pentyl to propyl or heptyl) can significantly influence phase transition temperatures and the stability of nematic or smectic phases. For instance, replacing the pentyl group can adjust the melting point and clearing point, thereby optimizing the operating temperature range for display applications.
Core Moiety Substitution: Introducing substituents, such as fluorine atoms, onto the biphenyl core is a powerful strategy to modify electronic properties. Fluorination can alter the dielectric anisotropy and dipole moment, which are critical parameters for electro-optical devices. canaanchem.com
Introduction of Functional Groups: The incorporation of polar groups, like the nitrile (cyano) group, has been a successful strategy in related biphenyl compounds to enhance dipole interactions and promote stable mesophases. Research into other functional groups could lead to materials with novel properties, such as photo-responsiveness or chirality. The trans configuration of the cyclohexyl group is crucial for maintaining a linear molecular shape, which promotes the ordered packing necessary for liquid crystal formation.
Comparative studies between these new derivatives and the parent compound will be essential for establishing clear structure-property relationships, enabling the rational design of materials with bespoke characteristics.
| Compound Name | Substituent | Key Properties |
|---|---|---|
| 4'-(Trans-4-pentylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile | trans-4-Pentylcyclohexyl and Nitrile | Stable mesomorphic behavior, low viscosity, used in LCDs. |
| 4'-Pentyl-[1,1'-biphenyl]-4-carbonitrile (5CB) | n-Pentyl and Nitrile | Lower melting point, narrower nematic range compared to cyclohexyl analogue. wikipedia.org |
| 4'-(Trans-4-propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile | trans-4-Propylcyclohexyl and Nitrile | Exhibits a Smectic A phase in addition to a Nematic phase. |
| trans-4-Ethyl-4'-(4-pentylcyclohexyl)-1,1'-biphenyl | Ethyl | Offers enhanced thermal stability and a broad nematic phase range. |
Integration of Advanced Computational Approaches for Rational Molecular Design and Property Prediction
The trial-and-error nature of traditional chemical synthesis can be time-consuming and resource-intensive. The integration of advanced computational methods offers a paradigm shift towards the rational design of liquid crystal molecules. Future research will increasingly rely on computational chemistry to predict the properties of novel this compound derivatives before their synthesis.
Computational techniques that will be pivotal include:
Quantum Chemical Simulations: Methods like Density Functional Theory (DFT) can be used to calculate molecular geometries, electronic structures, dipole moments, and polarizabilities. These calculations are fundamental to predicting the dielectric anisotropy and other electro-optical properties of new molecules. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can model the collective behavior of hundreds or thousands of molecules, providing insights into phase behavior, transition temperatures, and viscosity. These simulations can help visualize how molecular structure influences the formation of nematic and smectic phases.
Machine Learning (ML) and Artificial Intelligence (AI): By training algorithms on existing experimental data, ML models can predict the properties of new, unsynthesized compounds with increasing accuracy. This data-driven approach can rapidly screen large virtual libraries of potential derivatives to identify the most promising candidates for synthesis.
These computational tools will accelerate the discovery of new materials by allowing researchers to perform in silico experiments, focusing laboratory efforts on molecules with the highest potential. mdpi.com
Research into Multicomponent Systems and Heterogeneous Interfaces for Enhanced Functionality
While the properties of single-component liquid crystals are important, most practical applications utilize multicomponent mixtures to achieve a desired set of performance characteristics. Future research will delve deeper into the behavior of this compound and its derivatives within complex mixtures and at interfaces with other materials.
Key research directions are:
Formulation of Advanced Liquid Crystal Mixtures: Investigating the phase behavior and physical properties of mixtures containing this compound with other mesogenic and non-mesogenic compounds. The goal is to create eutectic mixtures with broad operating temperature ranges, low viscosity, and optimized optical and dielectric properties for applications like advanced LCDs.
Interaction with Nanoparticles: Dispersing nanoparticles (e.g., metallic, semiconducting, or magnetic) within a liquid crystal host can introduce new functionalities. Research will explore how the liquid crystal matrix influences the self-assembly of nanoparticles and, conversely, how the nanoparticles affect the mesomorphic and electro-optical properties of the liquid crystal.
Behavior at Surfaces and Interfaces: The alignment of liquid crystal molecules at a solid interface is critical for the operation of display devices. Studies will focus on the interaction between this compound-based materials and various alignment layers, including those with controlled nanotopography. researchgate.net Understanding these interfacial phenomena is key to improving the switching speed, contrast, and viewing angles of displays.
Development of Stimuli-Responsive Materials Based on External Field Modulation
Stimuli-responsive or "smart" materials can change their properties in response to an external trigger. mdpi.com Liquid crystals are inherently responsive to electric fields, a property exploited in LCDs. Future research aims to develop materials based on the this compound framework that respond to a wider range of stimuli.
Emerging areas of investigation include:
Photo-responsive Systems: By incorporating photo-switchable moieties, such as azobenzene, into the molecular structure, it is possible to create liquid crystals whose phase or alignment can be controlled by light. This opens up possibilities for applications in optical data storage, holography, and light-controlled actuators.
Thermo-responsive Materials: The inherent temperature sensitivity of liquid crystal phase transitions can be harnessed for applications like temperature sensors and thermochromic devices, where the material changes color with temperature.
Multi-responsive Hydrogels: Integrating liquid crystal polymers into hydrogel networks can create materials that respond to multiple stimuli, such as pH, humidity, and temperature. researchgate.netrsc.org These materials could find use in soft robotics, drug delivery systems, and advanced sensors.
The development of these materials relies on designing molecules and systems where an external field can effectively modulate the delicate intermolecular forces that govern the liquid crystalline order.
Unveiling Fundamental Mechanisms of Molecular Ordering and Phase Transitions in Complex Liquid Crystalline Systems
Despite decades of research, a complete understanding of the fundamental physics governing molecular ordering and phase transitions in liquid crystals remains an active area of investigation. The this compound family of compounds provides excellent model systems for studying these complex phenomena.
Future fundamental research will focus on:
Kinetics of Phase Transitions: Using techniques like time-resolved differential scanning calorimetry (DSC) and polarizing optical microscopy (POM) to study the kinetics of transitions between crystalline, smectic, nematic, and isotropic phases. acs.org Understanding the mechanisms of crystallization, both from the melt and through cold crystallization, is crucial for controlling the stability and morphology of these materials. acs.org
Pre-transitional Phenomena: Investigating the short-range molecular ordering that occurs in the isotropic phase just above the clearing point. These pre-transitional effects hold clues about the nature of the intermolecular forces driving the formation of the ordered nematic phase.
Influence of Molecular Flexibility: Elucidating the precise role that the flexible alkyl chain and the semi-flexible cyclohexyl ring play in mediating the balance between positional and orientational order. The interplay between the rigid biphenyl core and the flexible segments is key to the formation of the diverse range of observed mesophases. mdpi.com
These fundamental studies will not only deepen our scientific understanding but also provide the essential knowledge needed to design the next generation of complex, highly functional liquid crystalline materials.
Q & A
Q. How is 4-(4-pentylcyclohexyl)-1,1'-biphenyl synthesized, and what are the critical reaction conditions to optimize yield?
Methodological Answer: Synthesis typically involves coupling reactions, such as Suzuki-Miyaura cross-coupling, to attach the pentylcyclohexyl group to the biphenyl core. Critical conditions include:
- Catalyst system: Palladium-based catalysts (e.g., Pd(PPh₃)₄) with ligand optimization.
- Solvent: Polar aprotic solvents (e.g., DMF or THF) under inert atmospheres.
- Temperature: Controlled heating (80–120°C) to ensure reaction completion while minimizing side products.
- Purification: Column chromatography or recrystallization to isolate the product .
Q. What spectroscopic techniques are most effective for characterizing the structural purity of this compound?
Methodological Answer: A combination of techniques ensures structural validation:
Q. What are the common impurities encountered during synthesis, and how are they identified and mitigated?
Methodological Answer: Common impurities include:
- Unreacted intermediates: Detected via TLC or HPLC and removed through gradient elution.
- Isomeric byproducts: Controlled by optimizing reaction stereochemistry (e.g., trans-selectivity in cyclohexyl substitution). Mitigation strategies involve rigorous monitoring (e.g., in situ FTIR) and stepwise purification .
Q. What are the recommended storage conditions to ensure long-term stability of this compound?
Methodological Answer:
- Temperature: Store at –20°C in amber vials to prevent photodegradation.
- Atmosphere: Under nitrogen or argon to avoid oxidation.
- Solvent: Stabilize in anhydrous dichloromethane or toluene for liquid-phase storage .
Advanced Research Questions
Q. How can crystallographic data from SHELX software resolve conformational ambiguities in this compound derivatives?
Methodological Answer: SHELXL refines crystal structures by:
- Handling twinned data: Using HKLF5 format for multi-component datasets.
- Anisotropic displacement parameters: Modeling thermal motion of the pentylcyclohexyl group.
- Hydrogen bonding networks: Assigning restraints for disordered regions. This approach clarifies substituent orientation and crystal packing .
Q. What methodologies are recommended for analyzing structure-activity relationships (SAR) of this compound in pharmacological applications?
Methodological Answer: SAR analysis involves:
- Molecular docking: Software like AutoDock Vina to predict binding affinity with target proteins (e.g., enzymes or receptors).
- In vitro assays: Cytotoxicity screening (MTT assay) and enzyme inhibition studies.
- DFT calculations: Assessing electronic properties (e.g., HOMO-LUMO gaps) to correlate with bioactivity .
Q. How do contradictory findings in toxicological profiles of biphenyl derivatives inform risk assessment for this compound?
Methodological Answer: Systematic evaluation includes:
- Weight-of-evidence analysis: Prioritizing high-quality studies with robust experimental designs (e.g., OECD guidelines).
- Dose-response modeling: Benchmark dose (BMD) analysis for non-linear effects.
- Meta-analysis: Resolving discrepancies between in vivo and in vitro toxicity data .
Q. What computational approaches predict the mesogenic behavior of this compound in liquid crystal applications?
Methodological Answer:
Q. How do alkyl chain variations (e.g., pentyl vs. propyl) on the cyclohexyl ring affect physicochemical properties?
Methodological Answer: Comparative studies show:
| Alkyl Chain | Impact on Properties | Reference |
|---|---|---|
| Pentyl | Higher hydrophobicity, lower melting point | |
| Propyl | Enhanced crystalline order, higher thermal stability |
Q. What strategies resolve discrepancies between in vitro and in vivo toxicity data for this compound?
Methodological Answer:
- Pharmacokinetic modeling: Assessing bioavailability and metabolic pathways (e.g., cytochrome P450 interactions).
- Toxicogenomics: Identifying gene expression markers linked to observed effects.
- Cross-species extrapolation: Adjusting for metabolic differences using allometric scaling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
